9-Oxoageraphorone

Descripción

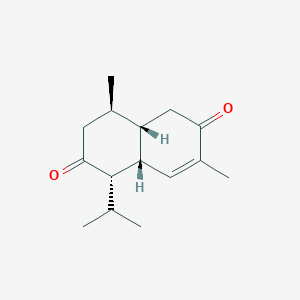

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1S,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,3,4,4a,5,8a-hexahydronaphthalene-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,8-9,11-12,15H,6-7H2,1-4H3/t9-,11+,12+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTPLKRCZNTUMR-ZFVXVEAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(C2C1CC(=O)C(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@H]([C@@H]2[C@H]1CC(=O)C(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019936 | |

| Record name | 9-Oxoageraphorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105181-06-4 | |

| Record name | 9-Oxoageraphorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-Oxoageraphorone: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxoageraphorone, a naturally occurring cadinene sesquiterpene, has garnered significant interest within the scientific community for its pronounced biological activities. First isolated from the invasive plant species Ageratina adenophora, this compound has demonstrated a spectrum of antimicrobial, antifungal, and cytotoxic properties. This technical guide provides an in-depth overview of the discovery and origin of this compound, its physicochemical characteristics, and a detailed summary of its biological efficacy. The document further outlines the experimental protocols for its extraction and characterization and explores the current understanding of its molecular mechanisms of action, with a focus on its potential to induce apoptosis in cancer cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Discovery and Origin

This compound is a secondary metabolite predominantly found in the plant species Ageratina adenophora, a member of the Asteraceae family.[1] This plant, also known by its synonym Eupatorium adenophorum, is an invasive weed native to Mexico and Central America that has become naturalized in various parts of the world, including Asia, Australia, and the Pacific Islands. The initial discovery and isolation of this compound were driven by phytochemical investigations into the bioactive constituents of A. adenophora.

The compound is classified as a cadinene sesquiterpene, a large class of C15 terpenoids characterized by a bicyclic carbon skeleton. The biosynthesis of this compound within the plant is a complex enzymatic process derived from the mevalonate pathway, leading to the formation of farnesyl pyrophosphate, the universal precursor to sesquiterpenes.

Physicochemical Properties

The chemical structure of this compound has been elucidated through various spectroscopic techniques. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.34 g/mol |

| IUPAC Name | (4aR,8aS)-4,7-dimethyl-1-(propan-2-yl)-4,4a,5,8a-tetrahydronaphthalene-2,6(1H,3H)-dione |

| CAS Number | 105181-06-4 |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and chloroform. |

Biological Activities and Efficacy

This compound has been the subject of numerous studies to evaluate its biological potential. The compound has demonstrated significant activity in several key areas, as detailed in the following sections.

Antimicrobial and Antifungal Activity

This compound has shown potent inhibitory effects against a range of microbial and fungal pathogens. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50).

| Organism | Activity Type | Efficacy (MIC/IC50) | Reference(s) |

| Fusarium oxysporum | Antifungal | IC50: 0.325 mg/mL | [2] |

| Bipolaris sorokiniana | Antifungal | - | [2] |

| Fusarium proliferatum | Antifungal | - | [2] |

| Alternaria tenuissima | Antifungal | - | [2] |

| Ralstonia solanacearum | Antibacterial | MIC: 0.25 - 1 mg/mL | [2] |

Cytotoxic Activity

The cytotoxic potential of this compound against various cancer cell lines has been investigated, revealing its promise as a potential anticancer agent.

| Cell Line | Cancer Type | Efficacy (IC50) | Reference(s) |

| A549 | Human Lung Carcinoma | - | - |

| HeLa | Human Cervical Cancer | - | - |

| Hep-2 | Human Laryngeal Cancer | - | - |

Experimental Protocols

Extraction and Isolation of this compound from Ageratina adenophora

The following protocol provides a general framework for the extraction and isolation of this compound. Specific parameters may require optimization based on the plant material and available equipment.

Caption: Workflow for the extraction and purification of this compound.

Methodology:

-

Extraction: The air-dried and powdered leaves of Ageratina adenophora are subjected to extraction with methanol at room temperature for an extended period. The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude methanol extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The chloroform fraction is often enriched with sesquiterpenes.

-

Purification: The chloroform fraction is subjected to column chromatography on silica gel. A gradient elution system, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate, is employed to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled and may be further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity between atoms.

Molecular Mechanisms and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are an active area of research. Preliminary evidence suggests that its cytotoxic effects may be mediated through the induction of apoptosis.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. While specific studies on this compound are limited, many natural products induce apoptosis in cancer cells via the intrinsic pathway.

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

This proposed pathway involves the modulation of the Bcl-2 family of proteins, leading to a loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of caspases, ultimately leading to the execution of apoptosis.

Potential Involvement of MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are critical regulators of cell proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. It is plausible that this compound may exert its cytotoxic effects by modulating these key signaling cascades. Further research is required to elucidate the specific interactions of this compound with components of the MAPK and PI3K/Akt pathways.

Caption: Potential modulation of MAPK and PI3K/Akt pathways by this compound.

Conclusion and Future Directions

This compound stands out as a promising natural product with significant therapeutic potential. Its demonstrated antimicrobial, antifungal, and cytotoxic activities warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound. A deeper understanding of its mechanism of action will be crucial for its development as a potential therapeutic agent for infectious diseases and cancer. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs.

References

9-Oxoageraphorone from Ageratina adenophora: A Technical Guide to its Natural Sourcing, Bioactivity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Oxoageraphorone, a bioactive sesquiterpenoid naturally occurring in the invasive plant species Ageratina adenophora. The document details the natural sourcing of this compound, its significant biological activities, and methodologies for its isolation and analysis. Particular focus is placed on its antifungal properties and its potential mechanisms of action, including a proposed signaling pathway involved in its cytotoxic effects. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

Ageratina adenophora, commonly known as Crofton weed, is a perennial shrub belonging to the Asteraceae family.[1] Native to Mexico, it has become an invasive species in many parts of the world, posing a threat to native biodiversity and causing economic losses in agriculture.[1] The plant is known to be toxic to livestock, with numerous reports of "Numinbah horse sickness," a chronic respiratory disease in horses, and hepatotoxicity in mice, linked to its ingestion.[2]

Phytochemical investigations of A. adenophora have revealed the presence of a diverse array of secondary metabolites, including several cadinene sesquiterpenes.[3] Among these, this compound has been identified as a significant bioactive constituent, demonstrating notable antimicrobial and antifungal activities.[4] This guide focuses on the scientific and technical aspects of this compound, providing a resource for researchers interested in its potential applications in drug discovery and development.

Natural Source and Quantification

This compound is primarily isolated from the leaves of Ageratina adenophora. The concentration of related sesquiterpenoids, such as 9-oxo-10,11-dehydroagerophorone (Euptox A), has been quantified in the leaves of this plant.

Table 1: Quantitative Analysis of this compound and Related Compounds in Ageratina adenophora

| Compound | Plant Part | Concentration/Yield | Method of Analysis | Reference |

| 9-oxo-10,11-dehydroagerophorone (Euptox A) | Leaves | 1.34 - 8.41 mg/g dry weight | High-Performance Liquid Chromatography (HPLC) | [5] |

| This compound | Not specified | LD50 (mice): 1470 mg/kg body weight | In vivo toxicity assay | [6] |

Biological and Pharmacological Activities

This compound exhibits a range of biological activities, with its antifungal and cytotoxic properties being the most extensively studied.

Antifungal Activity

This compound has demonstrated potent antifungal activity against several plant pathogenic fungi.

Table 2: Antifungal Activity of this compound

| Fungal Species | Activity | Value | Assay | Reference |

| Fusarium oxysporum | Median Lethal Concentration (LC50) | 0.476 mg/mL | Poisoned Food Technique | [4] |

| Bipolaris sorokiniana | Median Lethal Concentration (LC50) | Not specified | Poisoned Food Technique | [4] |

| Fusarium proliferatum | Median Lethal Concentration (LC50) | Not specified | Poisoned Food Technique | [4] |

| Alternaria tenuissima | Median Lethal Concentration (LC50) | 0.357 mg/mL | Poisoned Food Technique | [4] |

Cytotoxicity and Proposed Mechanism of Action

A closely related compound, 9-oxo-10,11-dehydroageraphorone (euptox A), has been shown to induce apoptosis in human cervical cancer (HeLa) cells. The proposed mechanism involves cell cycle arrest and the upregulation of apoptotic genes, such as caspase-10. While the direct effect of this compound on the MAPK signaling pathway has not been explicitly detailed in the reviewed literature, the known role of this pathway in mediating cellular stress and apoptosis suggests a potential involvement. The following diagram illustrates a proposed signaling pathway for euptox A-induced apoptosis, which may share similarities with the mechanism of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and biological evaluation of this compound, based on established techniques mentioned in the literature.

Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from the leaves of Ageratina adenophora.

Protocol Details:

-

Plant Material Preparation: Collect fresh leaves of Ageratina adenophora, air-dry them in the shade, and grind them into a fine powder.

-

Extraction: Macerate the powdered leaves in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 48-72 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC) on silica gel plates, visualizing the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling of Fractions: Combine the fractions that show the presence of the target compound, this compound, based on their TLC profiles.

-

Preparative Thin-Layer Chromatography (Prep-TLC):

-

Stationary Phase: Preparative TLC plates coated with silica gel GF254.

-

Sample Application: Apply the combined fractions as a band onto the prep-TLC plate.

-

Development: Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).

-

-

Isolation of the Compound: After development, visualize the bands under UV light. Scrape the band corresponding to this compound from the plate. Elute the compound from the silica gel using a suitable solvent (e.g., chloroform or ethyl acetate), filter, and evaporate the solvent to obtain the purified this compound.

-

Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antifungal Susceptibility Testing: Poisoned Food Technique

This protocol describes the "poisoned food technique" to evaluate the antifungal activity of this compound.

Protocol Details:

-

Preparation of Fungal Cultures: Obtain pure cultures of the test fungi (e.g., Fusarium oxysporum, Alternaria tenuissima) and maintain them on Potato Dextrose Agar (PDA) slants.

-

Preparation of Test Compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a stock solution of a specific concentration.

-

Preparation of Poisoned Media:

-

Prepare PDA medium and sterilize it by autoclaving.

-

Allow the autoclaved PDA to cool to approximately 45-50°C.

-

Add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.2, 0.4, 0.8 mg/mL). Mix thoroughly by gentle swirling.

-

Prepare a control plate containing PDA with the same concentration of the solvent (DMSO) used to dissolve the test compound.

-

Pour the poisoned and control media into sterile Petri plates and allow them to solidify.

-

-

Inoculation:

-

From a fresh, actively growing culture of the test fungus, cut a mycelial disc of a standard diameter (e.g., 5 mm) using a sterile cork borer.

-

Aseptically place the mycelial disc at the center of each poisoned and control PDA plate with the mycelial side facing down.

-

-

Incubation: Incubate the inoculated plates at a suitable temperature (e.g., 25 ± 2°C) for a specified period (e.g., 4-7 days) or until the fungal growth in the control plate reaches the periphery.

-

Data Collection and Analysis:

-

Measure the radial growth of the fungal colony in both the treated and control plates.

-

Calculate the percentage inhibition of mycelial growth using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where: C = Average diameter of the fungal colony in the control plate. T = Average diameter of the fungal colony in the treated plate.

-

Determine the Median Lethal Concentration (LC50) by plotting a graph of percentage inhibition versus the concentration of this compound.

-

Conclusion

This compound, a sesquiterpenoid from the invasive plant Ageratina adenophora, presents a compelling case for further investigation in the fields of natural product chemistry and drug development. Its potent antifungal activity against significant plant pathogens suggests its potential as a lead compound for the development of novel fungicides. Furthermore, the cytotoxic properties of related compounds highlight the need for a deeper understanding of their mechanisms of action, which may open avenues for therapeutic applications. The experimental protocols and data summarized in this technical guide are intended to provide a solid foundation for researchers to build upon, fostering continued exploration of the chemical and biological potential of this compound. Further research is warranted to fully elucidate its signaling pathways and to explore its full spectrum of bioactivities.

References

- 1. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Qualitative and quantitative analysis of phytochemicals of crude extracts of Ageratina adenophora leaves | Atlantis Press [atlantis-press.com]

- 4. p38 MAPK plays an essential role in apoptosis induced by photoactivation of a novel ethylene glycol porphyrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitogen-Activated Protein Kinase Pathway: A Critical Regulator in Tumor-associated Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcmas.com [ijcmas.com]

The Ageraphorone Biosynthesis Pathway: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ageraphorone, a cadinene-type sesquiterpenoid predominantly found in the invasive plant species Ageratina adenophora, has garnered significant interest within the scientific community due to its potential biological activities. Understanding the biosynthesis of this complex natural product is crucial for unlocking its therapeutic potential and for the development of synthetic biology platforms for its sustainable production. This technical guide provides a comprehensive overview of the putative biosynthesis pathway of ageraphorone, details key experimental protocols for its elucidation, and presents a framework for quantitative data analysis.

Core Biosynthesis Pathway

The biosynthesis of ageraphorone is proposed to originate from the general isoprenoid pathway, starting with the ubiquitous precursor farnesyl pyrophosphate (FPP). While the complete enzymatic cascade leading to ageraphorone has not been fully elucidated, a putative pathway can be constructed based on known sesquiterpenoid biosynthesis mechanisms. The pathway likely involves a multi-step process catalyzed by a sesquiterpene synthase and subsequent modifying enzymes, such as cytochrome P450 monooxygenases.

Diagram of the Putative Ageraphorone Biosynthesis Pathway

9-Oxoageraphorone: A Technical Guide on its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxoageraphorone, a sesquiterpenoid compound, has demonstrated significant antifungal properties against a range of pathogenic fungi. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of hypothesized molecular interactions and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Quantitative Data: Antifungal Activity of this compound

The antifungal efficacy of this compound has been quantified against several fungal species. The following table summarizes the reported median lethal concentrations (LC50).

| Fungal Species | Median Lethal Concentration (LC50) (mg/mL) |

| Fusarium oxysporum | 0.357 - 0.476 |

| Bipolaris sorokiniana | 0.357 - 0.476 |

| Fusarium proliferatum | 0.357 - 0.476 |

| Alternaria tenuissima | 0.357 - 0.476 |

Note: Data sourced from studies on the antimicrobial activity of 9-oxo-agerophorone.[1]

Hypothesized Mechanism of Action

While the precise molecular targets of this compound are still under investigation, current evidence points towards a multi-faceted mechanism primarily targeting the fungal cell envelope. The observed morphological changes in treated fungi, such as cell wall shrinkage and hyphal deformation, strongly suggest interference with cell wall and membrane integrity.[1]

A structurally related compound, 9-oxo-10,11-dehydroageraphorone (ODA), has been shown to inhibit ergosterol biosynthesis and disrupt cell membrane integrity. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability and eventual cell death. It is hypothesized that this compound may share a similar mode of action.

Furthermore, the induction of reactive oxygen species (ROS) is a common cellular response to stress and is implicated in the mechanism of action of some antifungal agents. While not yet directly demonstrated for this compound, this remains a plausible secondary or downstream effect of its primary action on the cell membrane.

Hypothesized Signaling Pathway Disruption

Caption: Hypothesized mechanism of this compound action.

Experimental Protocols

A common method for evaluating the in vitro antifungal activity of compounds like this compound is the "poisoned food technique." This method provides a straightforward assessment of a compound's ability to inhibit fungal mycelial growth.

Poisoned Food Technique for Antifungal Susceptibility Testing

Objective: To determine the inhibitory effect of this compound on the radial growth of a target fungus.

Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (PDA) medium

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5-7 mm diameter)

-

Incubator

Procedure:

-

Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Incorporation of Test Compound: Cool the molten PDA to approximately 45-50°C. Add the desired concentrations of this compound stock solution to the molten PDA to achieve the final test concentrations. Also, prepare a control plate containing the solvent (e.g., DMSO) at the same concentration used in the test plates. Gently swirl the flasks to ensure homogenous mixing.

-

Plating: Pour the PDA (both control and test plates) into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, cut a disc from the edge of an actively growing culture of the target fungus.

-

Incubation: Place the fungal disc, mycelial side down, in the center of each PDA plate (control and test).

-

Data Collection: Incubate the plates at an optimal temperature for the specific fungus (typically 25-28°C) for a specified period (e.g., 4-7 days), or until the mycelial growth in the control plate reaches the edge of the plate.

-

Analysis: Measure the radial growth (colony diameter) of the fungus in both control and treated plates. The percentage of inhibition can be calculated using the following formula:

% Inhibition = [(C - T) / C] x 100

Where:

-

C = Average diameter of the fungal colony in the control plate

-

T = Average diameter of the fungal colony in the treated plate

-

Experimental Workflow Diagram

Caption: General workflow for the poisoned food technique.

Conclusion and Future Directions

This compound is a promising natural compound with potent antifungal activity. The primary mechanism of action is hypothesized to involve the disruption of the fungal cell membrane, potentially through the inhibition of ergosterol biosynthesis. However, further research is required to definitively elucidate the specific molecular targets and signaling pathways affected by this compound.

Future research should focus on:

-

Target Identification: Utilizing techniques such as proteomics and genetic screening to identify the direct binding partners of this compound.

-

Mechanism Validation: Conducting experiments to confirm the inhibition of ergosterol biosynthesis and to investigate the role of reactive oxygen species in its antifungal activity.

-

Signaling Pathway Analysis: Employing transcriptomics and phosphoproteomics to map the signaling cascades that are perturbed upon treatment with this compound.

A deeper understanding of the molecular mechanism of this compound will be crucial for its potential development as a novel antifungal therapeutic.

References

The Biological Activity of 9-Oxoageraphorone: A Technical Guide for Researchers

An In-depth Exploration of a Promising Sesquiterpene for Drug Development

Abstract

9-Oxoageraphorone, a cadinene sesquiterpene isolated from the invasive plant Eupatorium adenophorum, has emerged as a compound of significant interest in the scientific community. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogue, 9-oxo-10,11-dehydroageraphorone (euptox A). The document details its established antimicrobial and antifungal properties, and explores its potential anticancer and anti-inflammatory effects, drawing on data from related compounds and extracts from its source plant. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further investigation and potential therapeutic application.

Introduction

Eupatorium adenophorum, a plant recognized for its invasive nature, is also a rich source of bioactive secondary metabolites, including a variety of sesquiterpenoids, triterpenes, and flavonoids. Among these, this compound has been identified as a key constituent with notable biological effects. While much of the early research focused on its toxicity and allelopathic properties, recent studies have begun to uncover its therapeutic potential. This guide synthesizes the available scientific literature to present a detailed picture of its biological activity, with a focus on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial and Antifungal Activity

This compound has demonstrated significant activity against a range of plant pathogens. Its efficacy against both bacteria and fungi suggests its potential as a natural alternative to synthetic pesticides in agriculture.

Quantitative Data

The following table summarizes the antimicrobial and antifungal activity of this compound.

| Organism | Assay Type | Activity Metric | Value | Reference |

| Ralstonia solanacearum | Minimal Inhibitory Concentration (MIC) | MIC Range | 0.25 - 1 mg/ml | [1] |

| Fusarium oxysporum | Median Lethal Concentration (LC50) | LC50 | 0.476 mg/ml | [1] |

| Bipolaris sorokiniana | Median Lethal Concentration (LC50) | LC50 | Not specified | [1] |

| Fusarium proliferatum | Median Lethal Concentration (LC50) | LC50 | Not specified | [1] |

| Alternaria tenuissima | Median Lethal Concentration (LC50) | LC50 | 0.357 mg/ml | [1] |

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Assay for Antibacterial Activity:

-

Bacterial Strains: Ralstonia solanacearum strains are cultured in nutrient broth.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Assay Procedure: A serial dilution of the this compound stock solution is prepared in a 96-well microtiter plate containing nutrient broth. Each well is then inoculated with a standardized suspension of the bacterial strain.

-

Incubation: The microtiter plate is incubated at an appropriate temperature for 24-48 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Antifungal Assay (Median Lethal Concentration - LC50):

-

Fungal Strains: Pathogenic fungi such as Fusarium oxysporum and Alternaria tenuissima are maintained on potato dextrose agar (PDA).

-

Compound Incorporation: this compound is dissolved in a solvent and added to molten PDA at various concentrations.

-

Inoculation: A mycelial plug of the test fungus is placed in the center of the this compound-containing PDA plates.

-

Incubation: The plates are incubated at a suitable temperature for 4 days.

-

Data Analysis: The diameter of fungal growth is measured, and the percentage of growth inhibition is calculated relative to a control plate without the compound. The LC50 value is then determined from the dose-response curve.[1]

Anticancer Activity

While direct studies on the anticancer activity of this compound are limited, research on the closely related compound 9-oxo-10,11-dehydroageraphorone (euptox A) and other sesquiterpenes from E. adenophorum provide strong indications of its potential in this area. The primary mechanism appears to be the induction of apoptosis in cancer cells.

Quantitative Data

The following table summarizes the cytotoxic activity of sesquiterpenes isolated from Eupatorium adenophorum against various cancer cell lines.

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |

| Eupadenoxane D (related sesquiterpene) | HCT-8 (human ileocecal adenocarcinoma) | Cytotoxicity Assay | Not specified | [2] |

| Eupadenoxane D (related sesquiterpene) | Bel-7402 (human hepatoma) | Cytotoxicity Assay | Not specified | [2] |

| Eupadenoxane D (related sesquiterpene) | A2780 (human ovarian cancer) | Cytotoxicity Assay | Not specified | [2] |

| Germacrane-type sesquiterpenoids | MDA-MB-231 (human breast cancer) | Cytotoxicity Assay | 3.1 - 9.3 | [3] |

| Germacrane-type sesquiterpenoids | HepG2 (human hepatocellular carcinoma) | Cytotoxicity Assay | 3.1 - 9.3 | [3] |

| Guaiane-type sesquiterpenoids | MDA-MB-231 (human breast cancer) | Cytotoxicity Assay | 0.8 - 7.6 | [3] |

| Guaiane-type sesquiterpenoids | HepG2 (human hepatocellular carcinoma) | Cytotoxicity Assay | 0.8 - 7.6 | [3] |

Apoptosis Induction

Studies on 9-oxo-10,11-dehydroageraphorone (euptox A) have shown that it effectively inhibits the proliferation of HeLa cells and induces apoptosis.[1] The mechanism involves arresting the cell cycle at the S to G2/M phase transition and upregulating the expression of apoptotic genes like caspase-10.[1]

Experimental Protocols

MTT Assay for Cytotoxicity:

-

Cell Culture: Cancer cell lines (e.g., HeLa, MDA-MB-231, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Flow Cytometry for Cell Cycle Analysis:

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI).

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.[1]

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis:

-

RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The expression levels of target genes (e.g., caspase-10, Bcl-2, Bax) are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.[1]

Anti-inflammatory Activity and Potential Signaling Pathways

Extracts from Eupatorium adenophorum have been reported to possess anti-inflammatory properties, suggesting a potential role for this compound in modulating inflammatory responses.[4] While direct evidence for this compound is still emerging, the inhibition of key inflammatory signaling pathways like NF-κB and STAT3 is a common mechanism for many natural anti-inflammatory compounds.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

STAT3 Signaling Pathway

The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is another critical mediator of inflammation and is often constitutively active in cancer cells, promoting proliferation and survival. Activation of STAT3 involves phosphorylation by Janus kinases (JAKs), leading to its dimerization, nuclear translocation, and subsequent gene transcription.

Caption: Postulated inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols for Anti-inflammatory Assays

Nitric Oxide (NO) Production Assay in Macrophages:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with FBS.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate and pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce NO production and incubated for 24 hours.

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the amount of NO produced is calculated from a sodium nitrite standard curve.

Western Blot for NF-κB and STAT3 Pathway Proteins:

-

Cell Lysis: Treated and untreated cells are lysed to extract total protein or cytoplasmic and nuclear fractions.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-IκBα, total IκBα, p65, phospho-STAT3, total STAT3).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflows

The following diagram illustrates a general workflow for investigating the biological activity of this compound.

Caption: General experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound, a sesquiterpene from Eupatorium adenophorum, exhibits a range of biological activities that warrant further investigation for its therapeutic potential. Its established antimicrobial and antifungal properties are significant, and preliminary evidence from related compounds suggests promising anticancer and anti-inflammatory effects. Future research should focus on:

-

Direct evaluation of this compound's anticancer activity against a broader panel of cancer cell lines to determine its IC50 values and selectivity.

-

In-depth mechanistic studies to confirm its effects on the NF-κB and STAT3 signaling pathways.

-

In vivo studies to validate its efficacy and assess its safety profile in animal models of cancer and inflammation.

-

Structure-activity relationship (SAR) studies to identify key functional groups and potentially synthesize more potent and selective analogues.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into novel drug candidates.

References

- 1. Induction and mechanism of HeLa cell apoptosis by 9-oxo‑10, 11-dehydroageraphorone from Eupatorium adenophorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cadinane sesquiterpenes from the leaves of Eupatorium adenophorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

9-Oxoageraphorone Induced Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxoageraphorone, a naturally occurring cadinane sesquiterpene predominantly isolated from the invasive plant species Ageratina adenophora (syn. Eupatorium adenophorum), has emerged as a molecule of significant interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of this compound's ability to induce apoptosis in cancer cells. The document details the molecular mechanisms, summarizes key quantitative data, provides established experimental protocols for studying its effects, and visualizes the involved signaling pathways.

Cytotoxicity and Apoptotic Induction

This compound, also known as euptox A, has demonstrated cytotoxic effects against several human cancer cell lines, including HeLa (cervical cancer), Caco-2 (colorectal cancer), and MCF7 (breast cancer). Its primary mechanism of inducing cell death is through the initiation of a programmed cell death cascade known as apoptosis.

Cell Cycle Arrest

A critical aspect of the anti-cancer activity of this compound is its ability to interfere with the cell cycle progression of cancer cells. Studies have shown that it can induce cell cycle arrest at different phases, thereby inhibiting cell proliferation. Specifically, in HeLa cells, treatment with this compound leads to an arrest in the S to G2/M phase of the cell cycle[1][2]. In hepatocytes, it has been observed to cause a G0/G1 phase arrest. This disruption of the normal cell cycle is a key event that precedes the induction of apoptosis.

Molecular Mechanisms of this compound-Induced Apoptosis

The apoptotic activity of this compound is orchestrated through a multi-faceted mechanism primarily involving the intrinsic mitochondrial pathway. This is characterized by the generation of reactive oxygen species (ROS), disruption of mitochondrial integrity, and the activation of a cascade of caspase enzymes.

Role of Reactive Oxygen Species (ROS)

A pivotal event in this compound-induced apoptosis is the accumulation of intracellular ROS. ROS are highly reactive molecules that can cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering the apoptotic cascade. The generation of ROS appears to be an early and upstream event in the cell death process initiated by this compound.

Mitochondrial-Mediated Apoptosis

The intrinsic pathway of apoptosis is heavily reliant on the mitochondria. This compound has been shown to directly target the mitochondria, leading to:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The integrity of the mitochondrial membrane is crucial for cell survival. This compound induces a loss of this membrane potential, a hallmark of mitochondrial dysfunction.

-

Release of Pro-Apoptotic Factors: The disruption of the mitochondrial membrane leads to the release of key pro-apoptotic proteins from the intermembrane space into the cytosol. These include Cytochrome c and Apoptosis-Inducing Factor (AIF).

-

Regulation of the Bcl-2 Family: The Bcl-2 family of proteins are central regulators of mitochondrial apoptosis. This compound modulates the expression of these proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical determinant in committing the cell to apoptosis.

Caspase Activation Cascade

The release of Cytochrome c into the cytosol triggers the formation of the apoptosome, a multi-protein complex that leads to the activation of initiator caspases. The apoptotic pathway induced by this compound involves the activation of:

-

Caspase-9: As an initiator caspase in the intrinsic pathway, its activation is a direct consequence of apoptosome formation.

-

Caspase-3: This is a key executioner caspase that, once activated by caspase-9, proceeds to cleave a broad range of cellular substrates, leading to the characteristic morphological changes of apoptosis.

-

Caspase-10: In HeLa cells, an upregulation of caspase-10 expression has been observed following treatment with this compound, suggesting its involvement in the apoptotic process in this cell line[1][2].

Signaling Pathways Implicated in this compound's Activity

While the direct effects on the mitochondrial pathway are well-documented, evidence also suggests that this compound can modulate key signaling pathways that regulate cell survival and proliferation. In splenocytes, it has been shown to disrupt the p38 Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways, leading to autophagy. Although this was observed in a different cell type and resulted in autophagy, it strongly indicates that these pathways are potential targets of this compound in cancer cells as well, where their inhibition would likely contribute to the observed apoptotic effects.

Quantitative Data Summary

While specific IC50 values for this compound in various cancer cell lines are not extensively reported in the currently available literature, the following table summarizes the known qualitative and semi-quantitative effects. Researchers are encouraged to perform dose-response studies to determine the precise IC50 values for their cell lines of interest.

| Parameter | Cell Line(s) | Effect | Reference(s) |

| Cell Cycle Arrest | HeLa | S to G2/M phase arrest | [1][2] |

| Hepatocytes | G0/G1 phase arrest | ||

| ROS Generation | Hepatocytes | Increased | |

| Mitochondrial Membrane Potential | Hepatocytes | Decreased | |

| Bax Expression | Hepatocytes | Increased | |

| Bcl-2 Expression | Hepatocytes | Decreased | |

| Caspase-9 Activation | Hepatocytes | Activated | |

| Caspase-3 Activation | Hepatocytes | Activated | |

| Caspase-10 Expression | HeLa | Upregulated | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments to study the apoptotic effects of this compound.

Cell Viability and IC50 Determination (MTT Assay)

This assay is used to assess cell metabolic activity as an indicator of cell viability and to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines (e.g., HeLa, Caco-2, MCF7)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound at the desired concentrations for the desired time.

-

Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS can be detected using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

Cancer cells treated with this compound

-

DCFH-DA stock solution (10 mM in DMSO)

-

Serum-free medium

-

Fluorescence microscope or plate reader

Protocol:

-

Seed cells in a suitable plate or dish and treat with this compound.

-

Wash the cells once with serum-free medium.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 530 nm.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Caspase-9, anti-cleaved-Caspase-9, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Apoptosis Assessment

Caption: Workflow for evaluating this compound-induced apoptosis.

Implicated Regulatory Signaling Pathways

Caption: Hypothesized inhibition of pro-survival pathways by this compound.

Conclusion

This compound is a promising natural compound that induces apoptosis in cancer cells through a well-defined mechanism involving ROS generation, mitochondrial dysfunction, and caspase activation. Its ability to arrest the cell cycle further contributes to its anti-proliferative effects. While the precise interplay with major signaling pathways like PI3K/Akt and MAPK in cancer cell apoptosis requires further elucidation, the existing evidence strongly supports its potential as a lead compound for the development of novel anti-cancer therapeutics. This guide provides a foundational understanding for researchers to further explore and harness the therapeutic potential of this compound.

References

A Methodological Guide to the Preliminary Cytotoxicity Screening of 9-Oxoageraphorone

This whitepaper outlines the essential steps for conducting a preliminary in vitro cytotoxicity screening of the novel compound 9-Oxoageraphorone. It covers the selection of appropriate cancer cell lines, a detailed protocol for the widely used MTT assay for assessing cell viability, a framework for data presentation, and a discussion of a key signaling pathway often implicated in cytotoxic effects.

Introduction to Cytotoxicity Screening

The initial evaluation of a compound's potential as an anticancer agent involves in vitro cytotoxicity screening. This process assesses the compound's ability to inhibit cell growth or induce cell death in a panel of cancer cell lines. The primary output of these assays is often the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%.[1] A lower IC50 value indicates a higher potency of the compound.

Experimental Protocols

A crucial aspect of a preliminary cytotoxicity screen is a well-defined and reproducible experimental protocol. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and reliable colorimetric method for this purpose.[2]

2.1. Cell Line Selection and Culture

The choice of cell lines is critical and should ideally represent a variety of cancer types to assess the breadth of the compound's activity. Examples include:

-

MCF-7: Human breast adenocarcinoma

-

A549: Human lung carcinoma

-

HCT116: Human colon carcinoma

-

HeLa: Human cervical adenocarcinoma

-

PC-3: Human prostate adenocarcinoma

Cells should be maintained in a sterile environment using the appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2.2. MTT Assay Protocol

The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[3] The amount of formazan produced is proportional to the number of living cells.[4]

Materials:

-

Selected human cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically ≤ 0.5% DMSO). Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent). Incubate the plates for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7] Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[4]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5] Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation

The quantitative data obtained from the cytotoxicity screening should be presented in a clear and structured format to allow for easy comparison. The IC50 values are calculated from the dose-response curves generated by plotting the percentage of cell viability against the concentration of this compound.

Table 1: Hypothetical Cytotoxic Activity (IC50) of this compound against Various Cancer Cell Lines

| Compound ID | Compound Name | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| 1 | This compound | MCF-7 | Breast | 48 | Value |

| 2 | This compound | A549 | Lung | 48 | Value |

| 3 | This compound | HCT116 | Colon | 48 | Value |

| 4 | This compound | HeLa | Cervical | 48 | Value |

| 5 | This compound | PC-3 | Prostate | 48 | Value |

| 6 | Doxorubicin (Control) | MCF-7 | Breast | 48 | Value |

Visualization of Experimental Workflow and Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a novel compound.

4.2. Relevant Signaling Pathway: Intrinsic Apoptosis

Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism.[8] It is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria.[9] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[10] Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the dismantling of the cell.[5]

Conclusion

This guide provides a foundational framework for the preliminary in vitro cytotoxicity screening of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data to assess its potential as an anticancer agent. Further studies would be required to elucidate the specific mechanism of action and to validate these initial findings in more complex models.

References

- 1. The Importance of IC50 Determination | Visikol [visikol.com]

- 2. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

Hepatotoxicity of 9-Oxoageraphorone in Animal Models: An In-depth Technical Guide

Introduction

9-Oxoageraphorone, a naturally occurring sesquiterpenoid primarily isolated from the invasive plant Ageratina adenophora (formerly Eupatorium adenophorum), has garnered significant attention in the scientific community due to its potential pharmacological activities and toxicological profile. This technical guide provides a comprehensive overview of the hepatotoxicity of this compound in animal models, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The information presented is intended for researchers, scientists, and professionals involved in drug development and toxicology.

I. Quantitative Assessment of Hepatotoxicity

The hepatotoxic effects of this compound and its derivatives have been evaluated in rodent models, primarily in rats and mice. These studies have consistently demonstrated the potential for these compounds to induce liver damage, as evidenced by alterations in key biochemical markers and histopathological changes.

A. Lethality Studies in Mice

Acute toxicity studies in male mice have established the median lethal dose (LD50) for this compound and its related compounds, providing a quantitative measure of their short-term toxicity.

Table 1: Acute Oral LD50 Values of this compound and its Derivatives in Male Mice

| Compound | LD50 (mg/kg body weight) |

| This compound | 1470 |

| 9-Oxo-10,11-dehydroageraphorone | 1470 |

| 2-deoxo-2-(acetyloxy)-9-oxoageraphorone | 926 |

Data compiled from various toxicological studies.[1]

B. Biochemical Markers of Hepatotoxicity in Rats

Studies in rats have focused on the impact of 9-Oxo-10,11-dehydroageraphorone (ODA) on a panel of serum enzymes and bilirubin, which are established indicators of liver function and integrity. Oral administration of ODA has been shown to cause a significant increase in these markers, indicative of hepatocellular injury and cholestasis.[1]

Table 2: Effect of 9-Oxo-10,11-dehydroageraphorone on Plasma Biochemical Parameters in Rats

| Parameter | Observation | Implication |

| Conjugated Bilirubin | Marked Increase | Impaired bile excretion (Cholestasis) |

| Glutamate Oxaloacetate Transaminase (GOT/AST) | Marked Increase | Hepatocellular damage |

| Glutamate Pyruvate Transaminase (GPT/ALT) | Marked Increase | Hepatocellular damage |

| Alkaline Phosphatase (ALP) | Marked Increase | Cholestasis, biliary tract damage |

| Lactate Dehydrogenase (LDH) | Marked Increase | General tissue damage, including liver |

| Gamma-Glutamyltranspeptidase (GGT) | Marked Increase | Cholestasis, biliary tract damage |

| Glutamate Dehydrogenase (GLDH) | Marked Increase | Severe hepatocellular necrosis |

| 5'-Nucleotidase | Marked Increase | Cholestasis |

Note: Specific quantitative values from the primary study by Bhardwaj et al. (2001) were not publicly available. The table reflects the qualitative descriptions of "marked increases" reported in the study's abstract.[1]

C. Histopathological Findings

Microscopic examination of liver tissue from animals treated with this compound and its derivatives reveals significant structural damage.

Table 3: Histopathological Changes in the Liver of Rodents Treated with this compound Derivatives

| Animal Model | Histopathological Findings |

| Rats | Focal areas of hepatocellular necrosis, Proliferation and dilation of bile ducts, Degenerative changes in the lining epithelium of bile ducts.[1] |

| Mice | Not explicitly detailed in the provided search results. |

II. Experimental Protocols

The following sections outline the typical experimental designs employed in the assessment of this compound-induced hepatotoxicity in rodent models. These protocols are based on established toxicology guidelines and findings from relevant research articles.

A. Acute Oral Toxicity Study in Mice (LD50 Determination)

This protocol describes a typical procedure for determining the median lethal dose (LD50) of a test compound.

References

Antibacterial and Antifungal Spectrum of 9-Oxoageraphorone

An In-Depth Technical Guide on the Antibacterial Spectrum of 9-Oxoageraphorone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, a cadinene sesquiterpene isolated from Eupatorium adenophorum, has been identified as a natural compound with notable antimicrobial properties. This document provides a comprehensive analysis of the current scientific understanding of its antibacterial spectrum. It details the reported antibacterial activity, presents standardized experimental protocols for antimicrobial susceptibility testing, and explores the putative mechanisms of action based on its chemical class. Visual diagrams of experimental workflows and biochemical pathways are provided to facilitate understanding.

This compound has demonstrated bioactivity against both bacterial and fungal pathogens. Research has primarily focused on its effects on plant pathogens. The compound exhibits moderate bactericidal activity against strains of Ralstonia solanacearum, a significant soil-borne plant pathogen. While the determination of minimal inhibitory concentrations (MIC) was performed, the specific quantitative values for its antibacterial effects have not been detailed in the available literature.

In contrast, its antifungal properties are more pronounced and better quantified. This compound shows strong toxicity against several pathogenic fungi, including Fusarium oxysporum, Bipolaris sorokiniana, Fusarium proliferatum, and Alternaria tenuissima.

Data Presentation: Antimicrobial Activity

The following table summarizes the known antimicrobial activities of this compound.

| Microorganism | Domain | Type of Activity | Quantitative Data (MIC/EC₅₀) | Reference |

| Ralstonia solanacearum | Bacteria | Moderate Bactericidal | Described as "moderate"; specific MIC values not reported. | |

| Fusarium oxysporum | Fungi | Strong Antifungal | EC₅₀: 0.476 mg/ml | |

| Bipolaris sorokiniana | Fungi | Strong Antifungal | EC₅₀: 0.357 mg/ml | |

| Fusarium proliferatum | Fungi | Strong Antifungal | EC₅₀: 0.357 mg/ml | |

| Alternaria tenuissima | Fungi | Strong Antifungal | EC₅₀: 0.357 mg/ml |

Experimental Protocols for Antimicrobial Susceptibility Testing

To evaluate the antibacterial spectrum of compounds like this compound, standardized methods are employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining MIC values.

Methodology:

-

Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of decreasing concentrations.

-

Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture to a standardized concentration, typically 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Methodology:

-

Subculturing from MIC Wells: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Plating and Incubation: Spread the aliquots onto fresh agar plates (e.g., Mueller-Hinton Agar). Incubate the plates at 37°C for 24 hours.

-

MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the original inoculum count, often considered the concentration that produces fewer than 10 colonies.

Visualization: Experimental Workflow

The diagram below illustrates the standard workflow for determining the MIC and MBC of a test compound.

Caption: Workflow for MIC and MBC determination.

Putative Antibacterial Mechanism of Action

The precise molecular mechanism of this compound's antibacterial activity has not been empirically elucidated. However, as a sesquiterpenoid, its mode of action can be inferred from the known activities of this class of compounds. The primary mechanism for antibacterial sesquiterpenes is believed to be the disruption of the bacterial cell membrane.

Key Steps in the Putative Mechanism:

-

Membrane Interaction: Due to their lipophilic nature, sesquiterpenoids can intercalate into the phospholipid bilayer of the bacterial cell membrane.

-

Destabilization: This interaction disrupts the membrane's structural integrity and fluidity.

-

Increased Permeability: The destabilized membrane becomes more permeable, leading to the uncontrolled leakage of essential intracellular components, such as ions (e.g., K⁺), ATP, and nucleic acids.

-

Cell Lysis: The loss of cellular contents and the dissipation of ion gradients ultimately lead to cell death.

Some studies on other terpenoids also suggest they may interfere with protein synthesis or inhibit enzymes crucial for bacterial survival, but membrane disruption remains the most widely accepted primary mechanism.

Visualization: Putative Mechanism

The following diagram illustrates the proposed mechanism of membrane disruption by sesquiterpenoids.

Caption: Putative mechanism of sesquiterpenoid antibacterial action.

Biosynthesis of this compound

This compound is a sesquiterpenoid, a class of terpenes derived from three isoprene units. The biosynthesis of their universal precursor, farnesyl pyrophosphate (FPP), occurs via two primary pathways in plants: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.

Visualization: General Sesquiterpenoid Biosynthesis

The diagram below outlines the generalized biosynthetic pathways leading to sesquiterpenoids.

Caption: General biosynthetic pathways of sesquiterpenoids.

Conclusion and Future Directions

This compound is a natural product with demonstrated moderate bactericidal activity, particularly against the plant pathogen R. solanacearum. While its full antibacterial spectrum is not yet characterized with quantitative MIC values against a broad range of bacteria, its classification as a sesquiterpenoid suggests a mechanism of action involving bacterial membrane disruption.

For drug development professionals and researchers, further investigation is warranted. Future studies should focus on:

-

Broad-Spectrum Screening: Determining the MIC and MBC values of this compound against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and confirming the membrane disruption hypothesis through techniques like fluorescence microscopy and leakage assays.

-

Synergy Studies: Investigating potential synergistic effects when combined with conventional antibiotics.

This technical guide provides a foundational understanding of this compound's antibacterial potential, offering standardized protocols and theoretical frameworks to guide future research and development efforts.

An In-depth Technical Guide on 9-Oxoageraphorone: Physicochemical Properties, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxoageraphorone, a naturally occurring cadinene sesquiterpene isolated from the invasive plant species Ageratina adenophora, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside a detailed exploration of its biological activities, including its antimicrobial, antifungal, and hepatotoxic effects. This document is intended to serve as a core resource, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key workflows for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | PubChem |

| Molecular Weight | 234.33 g/mol | PubChem |

| CAS Number | 105181-06-4 | PubChem |

| Appearance | Not explicitly reported; likely a crystalline solid or oil | - |

| Melting Point | Not explicitly reported | - |

| Boiling Point | Not explicitly reported | - |

| Solubility | Not explicitly reported; expected to be soluble in organic solvents | - |

Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. Although a complete, publicly available dataset with peak assignments is not consolidated in a single source, the following represents the types of data used for its characterization.

Note: Specific peak values and assignments for ¹H-NMR, ¹³C-NMR, IR, and MS are critical for unambiguous identification and would be found in primary literature detailing its isolation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum would be expected to show characteristic signals for methyl groups, methylene protons, methine protons, and protons adjacent to carbonyl groups, providing key information on the connectivity of the carbon skeleton.

-

¹³C-NMR: The carbon-13 NMR spectrum would reveal the presence of 15 carbon atoms, including signals for carbonyl carbons, olefinic carbons, and aliphatic carbons, confirming the molecular formula and carbon framework.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected absorptions include:

-

A strong absorption band in the region of 1650-1750 cm⁻¹ indicative of the C=O stretching vibration of the ketone functional groups.

-

Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to C-H stretching vibrations of the aliphatic parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry data would confirm the molecular weight of this compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, further confirming the molecular formula. Fragmentation patterns observed in the mass spectrum would offer additional structural information.

Biological Activity and Experimental Protocols

This compound exhibits a range of biological activities, most notably antimicrobial, antifungal, and hepatotoxic effects.

Antimicrobial and Antifungal Activity

This compound has demonstrated inhibitory activity against various soil-borne pathogens.

Table of Antimicrobial and Antifungal Activity:

| Organism | Activity | Concentration | Source |

| Ralstonia solanacearum | Moderate bactericidal activity | - | [1] |

| Fusarium oxysporum | Strong toxicity | MIC: 100 µg/ml | [1] |

| Bipolaris sorokiniana | Strong toxicity | - | [1] |

| Fusarium proliferatum | Strong toxicity | - | [1] |

| Alternaria tenuissima | Strong toxicity | - | [1] |

| Pythium myriotylum | Inhibition of mycelial biomass | MIC: 100 µg/ml |

This protocol outlines a general procedure for assessing the antifungal activity of this compound.

Methodology:

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or ethanol).

-